

2-Amino-2-indancarboxylic Acid: A Comprehensive Solubility Profile

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Compound of Interest

Compound Name: **2-Amino-2-indancarboxylic acid**

Cat. No.: **B050736**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of **2-Amino-2-indancarboxylic acid**, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility information, outlining standardized experimental protocols for comprehensive solubility assessment, and providing a logical workflow for determining the solubility of this and similar compounds.

Introduction to 2-Amino-2-indancarboxylic Acid

2-Amino-2-indancarboxylic acid is a cyclic amino acid analogue. Its rigid structure, conferred by the indane moiety, makes it a valuable building block in medicinal chemistry for the synthesis of conformationally constrained peptides and other pharmacologically active agents. Understanding its solubility is a critical first step in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy.

Solubility Data

Currently, detailed quantitative solubility data for **2-Amino-2-indancarboxylic acid** across a range of solvents, pH levels, and temperatures is not extensively documented in scientific literature. However, qualitative assessments have indicated its general solubility characteristics.

Table 1: Qualitative and Quantitative Solubility of **2-Amino-2-indancarboxylic Acid**

Solvent	Temperature	pH	Solubility	Citation
Dimethyl Sulfoxide (DMSO)	Heated	Not Specified	Slightly Soluble	[1]
Methanol	Not Specified	Not Specified	Slightly Soluble	[1]
Water	Not Specified	Not Specified	Generally Soluble (as an amino acid)	[2]
Non-polar organic solvents	Not Specified	Not Specified	Generally Insoluble (as an amino acid)	[2]

Note: This table is intended to be a template for researchers to populate with experimentally determined quantitative data.

Experimental Protocols for Solubility Determination

To generate a comprehensive and quantitative solubility profile for **2-Amino-2-indancarboxylic acid**, the following standard experimental methodologies are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Objective: To determine the saturation concentration of **2-Amino-2-indancarboxylic acid** in a specific solvent at a constant temperature.

Materials:

- **2-Amino-2-indancarboxylic acid** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, propylene glycol)
- Shaking incubator or orbital shaker with temperature control

- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification
- pH meter

Procedure:

- Add an excess amount of solid **2-Amino-2-indancarboxylic acid** to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
- Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
- After the incubation period, visually inspect the samples to ensure an excess of undissolved solid remains.
- Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or crystallization during this step.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **2-Amino-2-indancarboxylic acid** in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
- The solubility is reported in units such as mg/mL, g/L, or molarity.

pH-Solubility Profile

For ionizable compounds like **2-Amino-2-indancarboxylic acid**, solubility is highly dependent on the pH of the aqueous medium.

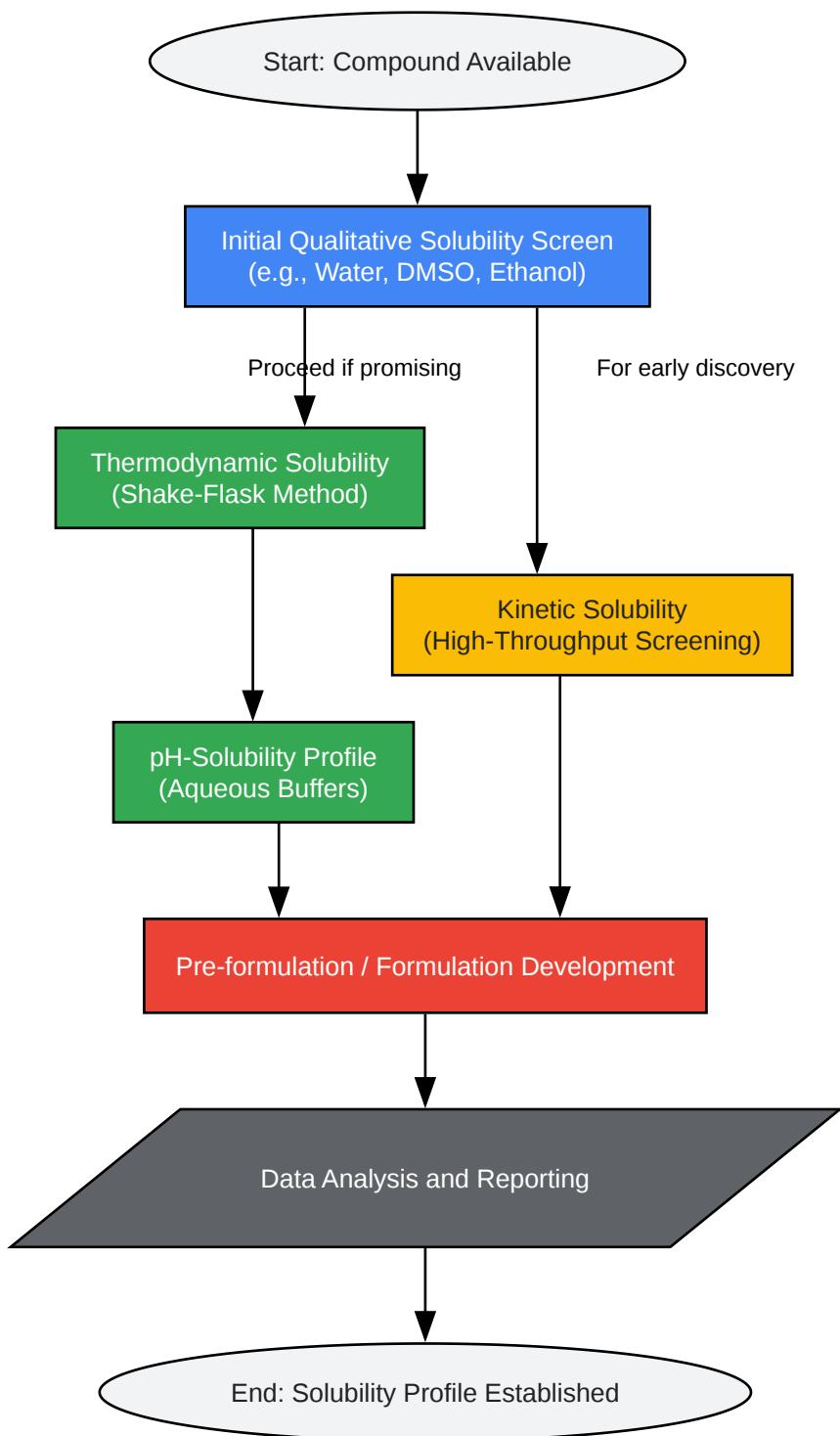
Objective: To determine the aqueous solubility of **2-Amino-2-indancarboxylic acid** as a function of pH.

Procedure:

- Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
- Perform the equilibrium solubility method (as described in 3.1) in each of these buffers.
- Plot the determined solubility values against the corresponding pH of the buffer. This profile is critical for predicting the compound's behavior in the gastrointestinal tract.

Visualizing the Solubility Assessment Workflow

A systematic approach is essential for a thorough solubility assessment. The following diagram illustrates a typical workflow.

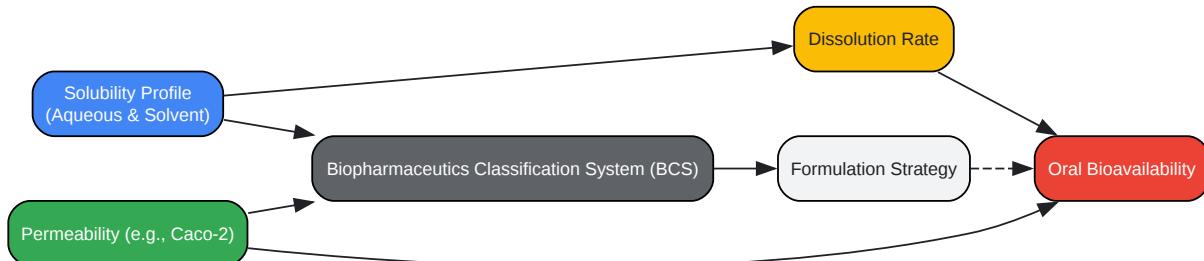


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Caption: Workflow for Comprehensive Solubility Profiling.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how solubility impacts subsequent stages is crucial. The following diagram illustrates the logical relationship between solubility and key development milestones.



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Caption: Impact of Solubility on Drug Development Milestones.

Conclusion

While quantitative solubility data for **2-Amino-2-indancarboxylic acid** is not readily available, this guide provides the necessary framework for its determination. By employing standardized protocols such as the shake-flask method and pH-solubility profiling, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The established solubility profile will be instrumental in guiding formulation strategies to optimize the therapeutic potential of **2-Amino-2-indancarboxylic acid**-based candidates.

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References

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